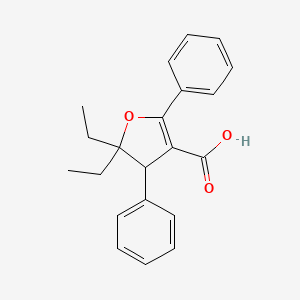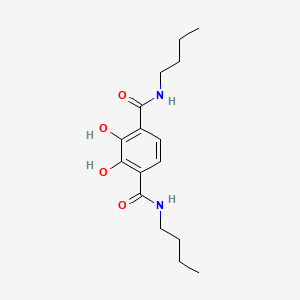
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the amide functionalities, and two hydroxyl groups attached to the benzene ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydroxyterephthalic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bonds. The general reaction scheme can be represented as follows:
2,3-dihydroxyterephthalic acid+dibutylamine→N 1 ,N 4 -Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide groups can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Hydroquinone: A compound with similar hydroxyl groups but different functional properties.
Uniqueness
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and amide functionalities, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
CAS No. |
117918-07-7 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
1-N,4-N-dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-3-5-9-17-15(21)11-7-8-12(14(20)13(11)19)16(22)18-10-6-4-2/h7-8,19-20H,3-6,9-10H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
VIJQIRYBYQTVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=C(C=C1)C(=O)NCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


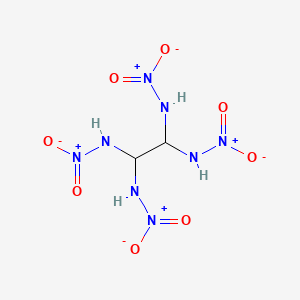
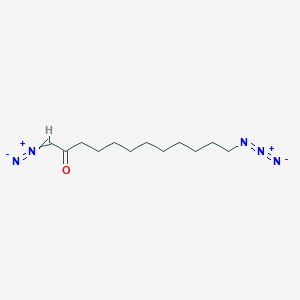

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
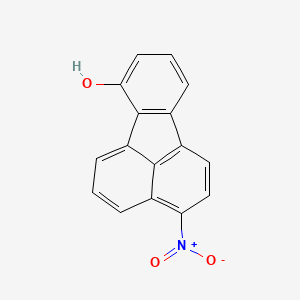


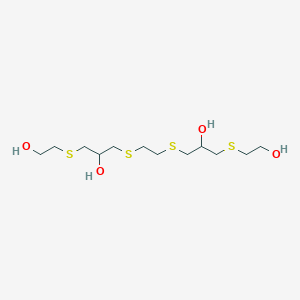

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
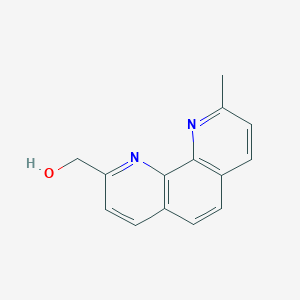
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
